4-(1H-indol-3-yl)-4-oxobutanoic acid

Description

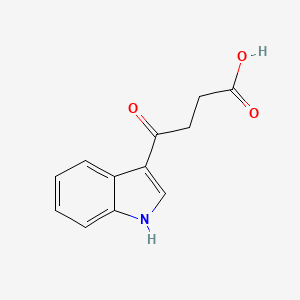

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1H-indol-3-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-11(5-6-12(15)16)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUOPJQCFYTMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352597 | |

| Record name | Indole-3-(4'-oxo)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835-45-0 | |

| Record name | Indole-3-(4'-oxo)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 835-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-(1H-indol-3-yl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4-(1H-indol-3-yl)-4-oxobutanoic acid. The document details the spectroscopic data, experimental protocols for its synthesis, and a logical workflow for its structural verification, serving as a valuable resource for researchers in medicinal chemistry and drug development.

Compound Identity and Properties

Chemical Structure:

Figure 1: Chemical Structure of this compound

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 217.22 g/mol | --INVALID-LINK-- |

| CAS Number | 835-45-0 | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 235 °C (decomposes) | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

Spectroscopic Data for Structure Elucidation

The structural framework of this compound is confirmed through the concerted analysis of various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (500 MHz, DMSO-d₆) δ (ppm): [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 12.27 | br s | 1H | COOH |

| 8.31 | d, J = 8.31 Hz | 1H | Ar-H |

| 7.93 | d, J = 3.9 Hz | 1H | NH |

| 7.61 | d, J = 7.3 Hz | 1H | Ar-H |

| 7.23–7.32 | m | 2H | Ar-H |

| 6.74 | d, J = 3.4 Hz | 1H | Ar-H |

| 3.24–3.26 | m | 2H | -CH₂- |

| 2.63–2.66 | m | 2H | -CH₂- |

¹³C NMR (126 MHz, DMSO-d₆) δ (ppm): [1]

| Chemical Shift (ppm) | Assignment |

| 173.6 | COOH |

| 165.1 | C=O |

| 136.5 | Ar-C |

| 128.2 | Ar-C |

| 126.5 | Ar-C |

| 122.3 | Ar-C |

| 121.4 | Ar-C |

| 120.8 | Ar-C |

| 112.2 | Ar-C |

| 111.0 | Ar-C |

| 35.3 | -CH₂- |

| 34.8 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the key functional groups present in the molecule. The characteristic absorption bands are predicted based on the known structure.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | N-H (indole) | Stretching |

| 3300-2500 (broad) | O-H (carboxylic acid) | Stretching |

| ~1700 | C=O (carboxylic acid) | Stretching |

| ~1680 | C=O (ketone) | Stretching |

| ~1600, ~1450 | C=C (aromatic) | Stretching |

| ~1330 | C-N | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Mass Spectrometry Data:

| Ion | m/z |

| [M+H]⁺ | 218.07 |

| [M+Na]⁺ | 240.05 |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of indole with succinic anhydride. Due to the acid-sensitive nature of indole, milder Lewis acids or specific reaction conditions are preferred to prevent polymerization and control regioselectivity.

Reaction Scheme:

Figure 2: Synthesis of this compound

Detailed Protocol:

A general procedure for the Friedel-Crafts acylation of indole with an anhydride using a mild Lewis acid is as follows. Note that optimization of reaction time, temperature, and stoichiometry may be required.

-

Reaction Setup: To a solution of indole (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon), add succinic anhydride (1.1 equivalents).

-

Catalyst Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add a mild Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂), (1.5-2.0 equivalents) to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or dilute hydrochloric acid.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound, integrating data from various analytical techniques.

Figure 3: Workflow for Structure Elucidation

Biological Activity and Signaling Pathways

While extensive research on the specific biological activities of this compound is limited, indole-based compounds are a well-established class of molecules with diverse pharmacological properties. Many indole derivatives are known to interact with various biological targets and signaling pathways.

A study investigating potential influenza neuraminidase inhibitors identified this compound as a compound with modest but reproducible inhibitory activity against the H1N1 neuraminidase.[1] This suggests a potential, albeit weak, interaction with the catalytic pocket of this viral enzyme.

Indole derivatives, in general, have been shown to modulate a variety of signaling pathways, including those involved in cancer progression, inflammation, and neurological disorders. For instance, indole-3-carbinol and its derivatives are known to target the PI3K/Akt/mTOR and NF-κB signaling pathways. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound.

The following diagram depicts a generalized signaling pathway that is often modulated by indole-containing compounds, providing a potential framework for future investigation of the target molecule.

Figure 4: Generalized PI3K/Akt Signaling Pathway

References

A Comprehensive Technical Guide to 4-(1H-indol-3-yl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and analytical characterization of 4-(1H-indol-3-yl)-4-oxobutanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It consolidates key data into structured tables, outlines detailed experimental protocols, and presents logical workflows through specialized diagrams. The indole nucleus is a prominent scaffold in numerous biologically active compounds, making a thorough understanding of its derivatives, such as the title compound, essential for the advancement of new therapeutic agents.

Core Physicochemical Properties

This compound, also known as γ-Oxoindole-3-butyric acid, is a solid organic compound featuring an indole moiety linked to a butanoic acid chain via a ketone group. Its chemical and physical characteristics are fundamental to its handling, formulation, and potential biological activity.

Chemical Identity

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 835-45-0 | [2][3] |

| Molecular Formula | C12H11NO3 | [2][3] |

| Synonyms | Indole-3-(4'-oxo)butyric acid, 4-(1H-indol-3-yl)-4-oxo-butyric acid, gamma-Oxoindole-3-butyric acid | [2][3][4] |

| InChI Key | NLUOPJQCFYTMGC-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)CCC(=O)O | [1] |

Physical and Chemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 217.22 g/mol | [1][3][4] |

| Physical Form | Solid | [3] |

| Melting Point | 241-242 °C (recrystallized from ethanol) | [4] |

| Topological Polar Surface Area | 70.2 Ų | [1] |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 217.07389321 Da | [1] |

| Storage Conditions | Room temperature, sealed in dry, keep in dark place | [3] |

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for scientific research. The following sections provide established protocols for the synthesis and analytical characterization of this compound.

Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of 4-(aryl)-4-oxobutanoic acids is commonly achieved via a Friedel-Crafts acylation reaction.[5] This protocol adapts the general method for the specific synthesis of this compound using indole and succinic anhydride.

Objective: To synthesize this compound.

Materials:

-

Indole

-

Succinic anhydride

-

Aluminum chloride (AlCl₃), anhydrous

-

Nitrobenzene (solvent)

-

5% Hydrochloric acid (HCl), cold

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Ethanol (for recrystallization)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and ice bath

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend anhydrous aluminum chloride (0.10 M) in nitrobenzene (30 mL) under anhydrous conditions.

-

Addition of Reactants: Add indole (0.05 M) to the stirred suspension. In a separate beaker, dissolve succinic anhydride (0.10 M) in a minimal amount of nitrobenzene and add this solution dropwise to the reaction flask over 30 minutes.

-

Reaction: Gently heat the reaction mixture on a water bath with continuous stirring for approximately 4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing ice-cold 5% hydrochloric acid.

-

Purification: The crude product will precipitate. Filter the solid, then wash it with cold water. To purify, dissolve the crude product in a 5% sodium bicarbonate solution. Extract any remaining nitrobenzene with ether. Acidify the aqueous layer with dilute hydrochloric acid to re-precipitate the purified product.

-

Recrystallization: Filter the purified product and recrystallize from hot ethanol to obtain crystalline this compound. Dry the final product under a vacuum.

References

An In-depth Technical Guide to the Synthesis of 4-(1H-indol-3-yl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(1H-indol-3-yl)-4-oxobutanoic acid, a compound of interest in various research and development fields, including its role as a plant auxin. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

This compound, also known as indole-3-succinic acid, is a derivative of the ubiquitous indole scaffold. The primary and most documented methods for its synthesis involve the acylation of indole. This guide will focus on two main approaches: a two-step synthesis via a maleic anhydride adduct and a direct Friedel-Crafts acylation with succinic anhydride. The challenges associated with the direct acylation of the electron-rich and acid-sensitive indole ring will also be discussed, along with potential solutions using milder catalysts.

Two-Step Synthesis via a Maleic Anhydride Adduct

This method is a well-documented pathway that proceeds through an intermediate formed from the reaction of indole with maleic anhydride. This intermediate is subsequently hydrolyzed to yield the final product.

Experimental Protocol

Step 1: Synthesis of Maleyl Diindole Intermediate

-

In a suitable reaction vessel, dissolve 14.57 g (0.1486 mole) of maleic anhydride in 11.0 mL of ethyl acetate.

-

To this solution, add 34.81 g (0.297 mole) of indole with magnetic stirring.

-

Continue stirring the deep orange-red solution until all the indole has dissolved.

-

Allow the solution to stand at 4°C for 48 hours, during which time yellow-orange crystals of maleyl diindole will form.

-

Collect the crystals by filtration and wash with 10 mL of ethanol.

Step 2: Hydrolysis to this compound

-

Take the 28.48 g (0.0857 mole) of the maleyl diindole intermediate obtained in Step 1 and add it to 150 mL of a 30% aqueous potassium hydroxide solution.

-

Reflux the mixture for 3 hours.

-

After reflux, cool the reaction mixture and extract with diethyl ether to remove any unreacted indole.

-

Acidify the remaining alkaline aqueous solution to a pH of 4.4 using concentrated sulfuric acid.

-

Remove the water under reduced pressure.

-

The resulting residue is subjected to Soxhlet extraction with 250 mL of methyl-tert-butyl ether for 36 hours.

-

Evaporation of the ether solvent will yield the racemic this compound.

-

The crude product can be further purified by recrystallization from an ethanol-water mixture to yield pale pinkish-white platelets.[1]

Quantitative Data

| Parameter | Value | Reference |

| Step 1: Maleyl Diindole | ||

| Yield | 58% | [1] |

| Step 2: this compound | ||

| Yield | 60% (from maleyl diindole) | [1] |

| Melting Point | 196-198°C | [1] |

| Overall Yield | ~35% | Calculated |

Synthesis Pathway Diagram

References

In-Depth Technical Guide on the Biological Activity of Indolyl-Oxobutanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of indolyl-oxobutanoic acid derivatives, with a focus on their anticancer and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Biological Activities and Quantitative Data

Indolyl-oxobutanoic acid derivatives have emerged as a promising class of compounds exhibiting a range of biological activities. The core structure, which combines an indole nucleus with a 4-oxobutanoic acid moiety, provides a versatile scaffold for the development of novel therapeutic agents. The primary areas of investigation for these derivatives have been in oncology and inflammatory diseases.

Anticancer Activity

Derivatives of indolyl-oxobutanoic acid have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. A notable example is the investigation of 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced with podophyllotoxin, a well-known cytotoxic agent.

Table 1: Anticancer Activity of 4-(1H-indol-1-yl)-4-oxobutanoic Acid Podophyllotoxin Derivatives [1]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 3l | A549/DDP | 18.53 ± 1.51 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Other indole derivatives have also shown potent anticancer activity by targeting key cellular pathways. For instance, certain indole-based compounds have been identified as inhibitors of Bcl-2, an anti-apoptotic protein, and have shown efficacy in the low micromolar range.

Table 2: Anticancer Activity of Other Relevant Indole Derivatives

| Compound Class/ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-based Bcl-2 Inhibitor (U2) | Bcl-2 Inhibition | MCF-7 | 1.2 ± 0.02 | [2] |

| Indole-based Bcl-2 Inhibitor (U3) | Bcl-2 Inhibition | MCF-7 | 11.10 ± 0.07 | [2] |

| Indole-sulfonamide (Compound 30) | Cytotoxicity | HepG2 | 7.37 | [3] |

| 1,3,4-Oxadiazole derivative (2e) | EGFR inhibition | HCT116 | 6.43 ± 0.72 | [4] |

| 1,3,4-Oxadiazole derivative (2e) | EGFR inhibition | A549 | 9.62 ± 1.14 | [4] |

| 1,3,4-Oxadiazole derivative (2e) | EGFR inhibition | A375 | 8.07 ± 1.36 | [4] |

Anti-inflammatory Activity

The anti-inflammatory potential of indolyl-oxobutanoic acid derivatives is another significant area of research. Their mechanism of action is often linked to the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2), and the modulation of signaling pathways like NF-κB.

Quantitative data for the anti-inflammatory activity of specific indolyl-oxobutanoic acid derivatives is an active area of research. However, studies on related indole derivatives provide valuable insights into their potential efficacy. For example, an indole derivative of ursolic acid (UA-1) has demonstrated potent inhibition of nitric oxide (NO), a key inflammatory mediator.

Table 3: Anti-inflammatory Activity of an Indole-Ursolic Acid Derivative [5]

| Compound ID | Activity | IC50 (µM) |

| UA-1 | NO Inhibition | 2.2 ± 0.4 |

| Ursolic Acid (Parent Compound) | NO Inhibition | 17.5 ± 2.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of indolyl-oxobutanoic acid derivatives.

Synthesis of 4-(1H-indol-1-yl)-4-oxobutanoic Acid Derivatives

A general method for the synthesis of indolyl-oxobutanoic acid derivatives involves the reaction of an indole with a suitable anhydride or dicarboxylic acid derivative. The following is a representative protocol for the synthesis of 4-(1H-indol-1-yl)-4-oxobutanoic acid.

Materials:

-

Indole

-

Succinic anhydride

-

Anhydrous dichloromethane (DCM)

-

Aluminum chloride (AlCl3)

-

Hydrochloric acid (HCl), 1M

-

Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve indole (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add succinic anhydride (1.1 equivalents) to the solution and stir until it dissolves.

-

Slowly add anhydrous aluminum chloride (2.5 equivalents) portion-wise, maintaining the temperature at 0°C. The reaction mixture will typically change color.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and 1M HCl.

-

Stir the mixture vigorously until the solids dissolve.

-

Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-(1H-indol-1-yl)-4-oxobutanoic acid.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Indolyl-oxobutanoic acid derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indolyl-oxobutanoic acid derivatives in culture medium. After the 24-hour incubation, remove the medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats or Swiss albino mice

-

Indolyl-oxobutanoic acid derivatives

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group, a standard drug group, and test groups receiving different doses of the indolyl-oxobutanoic acid derivatives. Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

-

Induction of Edema: One hour after the administration of the test compounds, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: Percentage Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Mechanisms of Action

Indolyl-oxobutanoic acid derivatives exert their biological effects by modulating key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases. The PI3K/Akt/mTOR and NF-κB pathways are two critical networks frequently targeted by indole compounds.[6]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Indole derivatives have been shown to inhibit this pathway at various points.[6]

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indolyl-oxobutanoic acid derivatives.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a central role in regulating immune and inflammatory responses, cell survival, and proliferation. Its chronic activation is implicated in various inflammatory diseases and cancers. Indole derivatives can suppress the activation of this pathway.[6]

Caption: NF-κB signaling pathway and potential inhibitory actions of indolyl-oxobutanoic acid derivatives.

Conclusion and Future Directions

Indolyl-oxobutanoic acid derivatives represent a promising scaffold in medicinal chemistry with demonstrated potential in the development of novel anticancer and anti-inflammatory agents. The quantitative data presented in this guide highlights their efficacy, while the detailed experimental protocols provide a framework for their evaluation. The visualization of their interaction with key signaling pathways offers insights into their mechanisms of action.

Future research should focus on expanding the library of these derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Further elucidation of their molecular targets and downstream effects within the PI3K/Akt/mTOR and NF-κB signaling pathways will be crucial for their advancement as clinical candidates. In vivo studies in relevant animal models are also essential to validate their therapeutic potential and assess their pharmacokinetic and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Role of 4-(1H-indol-3-yl)-4-oxobutanoic Acid: A Review of Available Data and Future Directions

For Immediate Release

Shanghai, China – December 27, 2025 – An in-depth review of scientific literature and chemical databases reveals a significant gap in the understanding of the mechanism of action for the compound 4-(1H-indol-3-yl)-4-oxobutanoic acid. Despite its availability as a research chemical, public domain information regarding its specific biological targets, signaling pathways, and quantitative efficacy is currently unavailable. This technical guide summarizes the existing, albeit limited, information and explores the potential biological activities based on structurally related compounds, providing a foundational resource for researchers, scientists, and drug development professionals.

Current State of Knowledge

Extensive searches of scientific databases have not yielded any specific studies detailing the mechanism of action of this compound. Commercial suppliers, such as Sigma-Aldrich, list the compound for research purposes but explicitly state that they do not collect analytical or biological data on it[1]. This indicates that the compound is likely a novel or understudied molecule within the scientific community.

While direct data is absent, the chemical structure of this compound, featuring an indole nucleus linked to a butanoic acid chain via a ketone, provides clues to its potential biological activities by drawing parallels with structurally analogous compounds.

Insights from Structurally Related Compounds

Analysis of compounds with similar chemical moieties offers potential avenues for future investigation into the mechanism of action of this compound.

Isomeric Analogs: Potential for Antitumor Activity

Derivatives of the isomeric compound, 4-(1H-indol-1-yl)-4-oxobutanoic acid (note the attachment at the 1-position of the indole ring), have been synthesized and evaluated for their antitumor properties. Specifically, when spliced with podophyllotoxin, these derivatives have been shown to induce apoptosis in cancer cell lines by delaying the G2/M phase of the cell cycle[2]. Molecular docking studies suggest that these compounds may interact with the colchicine binding site of tubulin[2]. This raises the possibility that this compound could be explored for similar antiproliferative effects.

Phenyl Analogs: Kynurenine 3-Hydroxylase Inhibition

Research on 4-phenyl-4-oxo-butanoic acid derivatives has identified them as inhibitors of kynurenine 3-hydroxylase (KYN 3-OHase)[3]. This enzyme is a key component of the kynurenine pathway, which is involved in tryptophan metabolism and has implications in neurodegenerative diseases. The structural similarity between the phenyl and indole groups suggests that this compound could potentially interact with enzymes in the tryptophan metabolic pathways.

Indole-3-succinic Acid: Auxin Activity

The compound indole-3-succinic acid is structurally very similar to this compound. It is recognized as a synthetic auxin, a class of plant growth regulators[4][5][6][7]. Auxins play a crucial role in various plant development processes, including cell elongation and root formation[5][6]. The structural resemblance suggests that this compound might exhibit similar plant growth-regulating properties.

Broad Biological Potential of the Indole Nucleus

The indole scaffold is a privileged structure in medicinal chemistry, present in a vast array of biologically active natural products and synthetic drugs[8]. Indole derivatives have been reported to possess a wide range of pharmacological activities, including but not limited to:

-

Anticancer: Through various mechanisms such as inhibition of tubulin polymerization, protein kinases, and modulation of signaling pathways like PI3K/Akt/mTOR/NF-κB[2][9].

-

Anti-inflammatory: By targeting enzymes like cyclooxygenase (COX)[10].

-

Antihypertensive: Via antagonism of receptors such as the angiotensin II receptor[11].

-

Antimicrobial and Antifungal: By inhibiting essential microbial enzymes or disrupting cell wall integrity[12][13].

-

Neurological Activity: Interacting with targets such as serotonin receptors and monoamine oxidases[1].

Proposed Avenues for Future Research

Given the lack of direct evidence for the mechanism of action of this compound, the following experimental workflow is proposed for its initial characterization.

Conclusion

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. Current results on the biological and pharmacological activities of Indole-3-carbinol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Current results on the biological and pharmacological activities of Indole-3-carbinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. agreencobio.com [agreencobio.com]

An In-Depth Spectroscopic Analysis of 4-(1H-indol-3-yl)-4-oxobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed interpretation of the spectroscopic data for the compound 4-(1H-indol-3-yl)-4-oxobutanoic acid. The information presented herein is a comprehensive summary based on established principles of spectroscopic analysis and data from related structural motifs. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug development, and analytical chemistry, offering insights into the structural elucidation of this indole derivative.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups: the indole ring, the keto group, and the butanoic acid chain.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 12.0 | br s | 1H | COOH |

| ~8.2 - 8.4 | m | 1H | H-4 |

| ~8.1 - 8.3 | br s | 1H | N-H |

| ~7.4 - 7.6 | m | 1H | H-7 |

| ~7.2 - 7.4 | m | 2H | H-5, H-6 |

| ~7.1 - 7.2 | s | 1H | H-2 |

| ~3.2 - 3.4 | t | 2H | -CH₂- (adjacent to C=O) |

| ~2.7 - 2.9 | t | 2H | -CH₂- (adjacent to COOH) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~198 - 202 | C=O (ketone) |

| ~173 - 176 | C=O (carboxylic acid) |

| ~136 - 138 | C-7a |

| ~130 - 133 | C-2 |

| ~125 - 127 | C-3a |

| ~122 - 124 | C-6 |

| ~121 - 123 | C-4 |

| ~120 - 122 | C-5 |

| ~115 - 117 | C-3 |

| ~111 - 113 | C-7 |

| ~33 - 36 | -CH₂- (adjacent to C=O) |

| ~28 - 31 | -CH₂- (adjacent to COOH) |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3300 | Medium, Sharp | N-H stretch (indole) |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (carboxylic acid)[1] |

| ~1680 | Strong | C=O stretch (aryl ketone) |

| 1620 - 1450 | Medium | C=C stretch (aromatic) |

| ~1450 | Medium | C-H bend (alkane) |

| ~740 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 231 | [M]⁺ (Molecular Ion) |

| 144 | [M - COOH - CH₂CH₂]⁺ or [Indole-C=O]⁺ |

| 130 | [Indole-CH₂]⁺ |

| 117 | [Indole]⁺ |

| 77 | [C₆H₅]⁺ |

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Acquisition:

-

Obtain a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the instrument and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

-

Acquisition (ESI):

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

-

Acquisition (EI):

-

Introduce the sample into the EI source (often via a direct insertion probe for solid samples or after separation by gas chromatography for volatile samples).

-

Acquire the mass spectrum, which will show the molecular ion [M]⁺ and various fragment ions.

-

Visualizations

Chemical Structure and NMR Assignments

Caption: Structure of this compound with key NMR assignments.

Spectroscopic Data Interpretation Workflow

Caption: General workflow for spectroscopic data interpretation.

References

- 1. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. drawellanalytical.com [drawellanalytical.com]

4-(1H-indol-3-yl)-4-oxobutanoic Acid: A Prospective Auxin Analog for Advanced Plant Science and Agriculture

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document explores the potential of 4-(1H-indol-3-yl)-4-oxobutanoic acid as a hypothetical auxin analog based on its structural similarity to known auxins. To date, there is no direct scientific evidence confirming its auxin-like activity. The experimental protocols and potential mechanisms described herein are based on established knowledge of auxin biology and are intended to guide future research into the plant-related biological activities of this compound.

Introduction

Auxins are a class of plant hormones that play a central role in regulating virtually all aspects of plant growth and development, including cell elongation, division, and differentiation. The primary native auxin is indole-3-acetic acid (IAA). Synthetic auxins, such as indole-3-butyric acid (IBA) and 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used in agriculture and horticulture to promote rooting, fruit development, and as herbicides.[1][2] The discovery and characterization of novel auxin analogs with unique properties, such as enhanced stability or tissue-specific activity, remains a significant area of research.

This technical guide focuses on this compound, a compound with structural features that suggest it may function as an auxin analog. Its indole core and carboxylic acid side chain are characteristic of many known auxins. This document provides a comprehensive overview of the theoretical framework for its action, proposes experimental protocols to validate its activity, and presents comparative data from established auxin analogs.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C₁₂H₁₁NO₃

Molecular Weight: 217.22 g/mol

Structure:

The structure of this compound features an indole ring, which is essential for binding to auxin receptors, and a butanoic acid side chain with a ketone group. The presence of the carboxylic acid group is a critical feature for auxin activity.[3]

Hypothetical Mechanism of Action as an Auxin Analog

Based on its structural similarity to indole-3-butyric acid (IBA), it is hypothesized that this compound may exert its auxin-like effects through one or both of the following mechanisms:

-

Conversion to an Active Auxin: The butanoic acid side chain could undergo β-oxidation within the plant cell, a process known to convert IBA into the more active IAA.[4] This would make this compound a pro-auxin, providing a slow and sustained release of an active auxin.

-

Direct Receptor Binding: The molecule itself might have an affinity for auxin receptors, such as the TIR1/AFB F-box proteins, thereby initiating the downstream signaling cascade that leads to auxin responses.

The proposed signaling pathway, assuming it acts similarly to other auxins, is depicted below.

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Indole-3-Butyric Acid Stimulates and Controls Plant Growth [powergrown.com]

- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Anticancer Potential of 4-(1H-indol-3-yl)-4-oxobutanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Among these, derivatives of 4-(1H-indol-3-yl)-4-oxobutanoic acid have emerged as a promising class of anticancer agents. This technical guide provides a comprehensive overview of the current understanding of their anticancer properties, focusing on their mechanism of action, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Microtubule Destabilization

Derivatives of this compound exert their primary anticancer effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. Specifically, these compounds have been shown to inhibit tubulin polymerization by binding to the colchicine site on β-tubulin. This interference with microtubule formation leads to a cascade of cellular events culminating in cancer cell death.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced with podophyllotoxin derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below. These values provide a quantitative measure of the anticancer potency of these derivatives.

| Compound | A549 (Human Lung Carcinoma) IC50 (μM) | A549/DDP (Cisplatin-resistant) IC50 (μM) | MCF-7 (Human Breast Adenocarcinoma) IC50 (μM) |

| 3a | >40 | >40 | >40 |

| 3b | 35.24 ± 2.11 | 38.14 ± 2.53 | 39.42 ± 3.12 |

| 3c | 30.15 ± 1.98 | 33.48 ± 2.01 | 36.81 ± 2.45 |

| 3d | 28.46 ± 1.57 | 30.12 ± 1.88 | 33.17 ± 2.03 |

| 3e | 25.13 ± 1.42 | 28.43 ± 1.65 | 30.24 ± 1.97 |

| 3f | 22.87 ± 1.33 | 25.19 ± 1.48 | 28.53 ± 1.76 |

| 3g | 20.45 ± 1.21 | 22.84 ± 1.32 | 25.18 ± 1.54 |

| 3h | 19.86 ± 1.15 | 20.73 ± 1.24 | 22.49 ± 1.38 |

| 3i | 18.92 ± 1.09 | 19.54 ± 1.17 | 20.15 ± 1.22 |

| 3j | 18.27 ± 1.03 | 19.01 ± 1.11 | 19.83 ± 1.19 |

| 3k | 17.54 ± 0.98 | 18.62 ± 1.05 | 19.14 ± 1.13 |

| 3l | 16.81 ± 0.92 | 18.53 ± 1.51 | 18.76 ± 1.08 |

| Etoposide (Control) | 15.23 ± 0.87 | 25.83 ± 1.49 | 17.34 ± 0.95 |

Data extracted from a study on 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin derivatives.

Of the tested compounds, derivative 3l demonstrated the most prominent inhibitory effect, particularly against the cisplatin-resistant A549/DDP cell line, suggesting its potential to overcome certain forms of drug resistance.

Cellular Consequences of Tubulin Inhibition

The disruption of microtubule dynamics by this compound derivatives triggers two primary cellular responses that contribute to their anticancer activity: cell cycle arrest and apoptosis.

Cell Cycle Arrest at the G2/M Phase

By interfering with the formation of the mitotic spindle, these compounds cause cells to arrest in the G2/M phase of the cell cycle. This prevents the cells from proceeding through mitosis and ultimately leads to the activation of apoptotic pathways.

Induction of Apoptosis: The Intrinsic Pathway

The prolonged arrest at the G2/M phase initiates the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm, leading to the activation of a cascade of caspases, the executioners of apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to evaluate the anticancer potential of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Treatment: Treat cells with the desired concentrations of the this compound derivative for a specified time (e.g., 24 or 48 hours).

-

Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

-

Annexin V: A protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic and necrotic cells.

Procedure:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the cell cycle analysis.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the cells by flow cytometry. The results will categorize cells into four populations:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Conclusion and Future Directions

Derivatives of this compound represent a promising avenue for the development of novel anticancer therapeutics. Their ability to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis, underscores their potential as potent cytotoxic agents. The efficacy of certain derivatives against drug-resistant cell lines is particularly noteworthy and warrants further investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced potency and selectivity.

-

In Vivo Efficacy: To evaluate the antitumor activity of lead compounds in animal models.

-

Pharmacokinetic and Pharmacodynamic Profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives.

-

Combination Therapies: To explore synergistic effects with other established anticancer drugs.

The continued exploration of this chemical class holds significant promise for expanding the arsenal of effective cancer treatments.

4-(1H-indol-3-yl)-4-oxobutanoic acid CAS number 835-45-0

An In-depth Technical Guide to 4-(1H-indol-3-yl)-4-oxobutanoic Acid

CAS Number: 835-45-0

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. It covers physicochemical properties, a detailed synthesis protocol, characterization data, and potential biological activities based on structurally related compounds.

Physicochemical Properties

This compound is a solid compound at room temperature. Its key properties are summarized in the table below. Proper storage involves keeping it in a dark, dry place at room temperature.[1]

| Property | Value | Reference |

| CAS Number | 835-45-0 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |

| Molecular Weight | 217.22 g/mol | [1][2] |

| Physical Form | Solid | |

| Topological Polar Surface Area | 70.2 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 4 | [2] |

| XLogP3 | 1.5 | [2] |

| InChI Key | NLUOPJQCFYTMGC-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)CCC(=O)O | [2] |

Synthesis and Characterization

The most common and direct method for preparing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic ring with succinic anhydride.[3] For the synthesis of the title compound, this involves the acylation of indole.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Indole

-

Succinic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene or Dichloromethane (solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend anhydrous aluminum chloride (2.2 equivalents) in the chosen anhydrous solvent (e.g., nitrobenzene).

-

Reagent Addition: Cool the suspension in an ice bath. Add a solution of succinic anhydride (1.1 equivalents) in the solvent dropwise with constant stirring.

-

Indole Addition: After the addition of succinic anhydride is complete, add a solution of indole (1.0 equivalent) in the solvent dropwise, maintaining the low temperature.

-

Reaction: Once the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 4-6 hours) and then heat gently (e.g., to 50-60 °C) for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction: If using a water-immiscible solvent like dichloromethane, separate the organic layer. If using nitrobenzene, steam distillation may be required to remove the solvent. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

-

Purification: Combine the organic extracts and wash with a saturated NaHCO₃ solution to extract the acidic product into the aqueous layer. Separate the aqueous layer, acidify it with HCl to precipitate the product. Filter the precipitate, wash with cold water, and dry.

-

Final Step: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

While specific analytical data from suppliers may be limited, the structure of the compound allows for the prediction of its key spectroscopic features.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the indole ring, typically between 7.0 and 8.5 ppm. The indole N-H proton will appear as a broad singlet at a high chemical shift (>10 ppm). The two methylene groups (-CH₂-CH₂-) of the butanoic acid chain will appear as two distinct triplets around 2.8-3.5 ppm. The carboxylic acid proton will be a broad singlet, often above 12 ppm.

-

¹³C NMR: The spectrum will show 12 distinct carbon signals. Carbonyl carbons (ketone and carboxylic acid) will be in the downfield region (170-200 ppm). The aromatic carbons of the indole ring will appear between 110 and 140 ppm. The two methylene carbons will be visible in the aliphatic region (25-40 ppm).

-

Mass Spectrometry (MS): The expected exact mass for the protonated molecule [M+H]⁺ is approximately 218.0817.

Biological Activity and Mechanism of Action

Direct studies on the biological activity of this compound are not widely reported in the public literature. However, its structural similarity to other known bioactive molecules provides a basis for potential research avenues.

Relation to Plant Auxins

The compound is structurally very similar to the plant auxin Indole-3-butyric acid (IBA) . In plants, IBA acts as a precursor to the primary auxin, Indole-3-acetic acid (IAA).[4][5] This conversion occurs in peroxisomes via a process analogous to fatty acid β-oxidation.[6] The title compound, with a ketone at the 4-position, resembles a potential intermediate in this metabolic pathway. This suggests the compound could be investigated for its role in plant growth regulation or as a tool to study the enzymatic steps of IBA metabolism.

Potential as a Synthetic Scaffold

The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, makes it a versatile precursor for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles.[3] For instance, condensation with hydrazine derivatives can yield pyridazinones, a class of compounds with known biological activities.[3]

Furthermore, a study on derivatives of the isomeric compound, 4-(1H-indol-1 -yl)-4-oxobutanoic acid, showed that when spliced with podophyllotoxin, the resulting molecules exhibited significant antitumor activity against drug-resistant lung cancer cells by inducing apoptosis.[7] This highlights the potential of the indol-4-oxobutanoic acid scaffold in medicinal chemistry and drug discovery.

Applications in Research and Development

Given the available information, this compound is a valuable compound for the following applications:

-

Synthetic Chemistry: As a building block for creating libraries of indole-based compounds and heterocycles for screening in drug discovery programs.

-

Plant Biology: As a research tool to investigate the enzymes and mechanisms involved in auxin metabolism and action.

-

Medicinal Chemistry: As a starting point for the design and synthesis of novel therapeutic agents, potentially targeting pathways related to cell proliferation and apoptosis, based on findings from related structures.[7]

References

- 1. 835-45-0|this compound|BLD Pharm [bldpharm.com]

- 2. Indole-3-(4'-oxo)butyric acid | C12H11NO3 | CID 730037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana [frontiersin.org]

- 5. Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Characterization of Arabidopsis Indole-3-Butyric Acid Response Mutants Defective in Novel Peroxisomal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Pharmacology of 4-(1H-indol-3-yl)-4-oxobutanoic acid and its Analogs

Disclaimer: Direct pharmacological data for 4-(1H-indol-3-yl)-4-oxobutanoic acid is limited in publicly available scientific literature. This guide presents available information on derivatives of this compound and provides a comprehensive overview of the pharmacology of the closely related and well-studied analog, Indole-3-pyruvic acid (IPA), as a proxy for understanding the potential biological activities of this class of molecules.

Introduction

This compound belongs to the family of indole derivatives, a class of compounds that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The indole nucleus is a key structural motif in numerous natural and synthetic molecules with therapeutic potential. This technical guide aims to explore the known pharmacology of compounds structurally related to this compound, with a primary focus on its derivatives and the analogous tryptophan metabolite, Indole-3-pyruvic acid (IPA).

Pharmacology of 4-(1H-indol-1-yl)-4-oxobutanoic Acid Derivatives

Recent research has explored the therapeutic potential of derivatives of the closely related isomer, 4-(1H-indol-1-yl)-4-oxobutanoic acid, particularly in the field of oncology.

Antitumor Activity

Derivatives of 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced with podophyllotoxin have been synthesized and evaluated for their in vitro antitumor activities against various cancer cell lines.

| Compound ID | Cell Line | IC50 (µM)[1][2] |

| 3l | A549 | > 40 |

| 3l | A549/DDP | 18.53 ± 1.51 |

| 3l | MCF-7 | > 40 |

A549: Human lung carcinoma cell line A549/DDP: Cisplatin-resistant human lung carcinoma cell line MCF-7: Human breast adenocarcinoma cell line

The antitumor effects of these derivatives appear to be mediated through the induction of apoptosis. Compound 3l was observed to delay the G2/M phase of the cell cycle in A549/DDP cells, leading to programmed cell death.[1][2] Molecular docking studies suggest that compound 3l may interact with the colchicine binding site of tubulin, indicating a potential mechanism involving the disruption of microtubule dynamics.[1]

The in vitro antitumor activity of the 4-(1H-indol-1-yl)-4-oxobutanoic acid derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

-

Cell Seeding: A549, A549/DDP, and MCF-7 cells were seeded into 96-well plates at a density of 5 x 10³ cells per well.

-

Compound Treatment: The cells were treated with various concentrations of the synthesized compounds and incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The supernatant was discarded, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Pharmacology of Indole-3-pyruvic Acid (IPA)

Indole-3-pyruvic acid (IPA) is an endogenous metabolite of tryptophan and a close structural analog of this compound.[3] It has been the subject of more extensive pharmacological investigation, revealing a range of biological activities.

Anti-inflammatory and Immunomodulatory Effects

IPA has demonstrated significant anti-inflammatory and immunomodulatory properties, primarily through its interaction with the Aryl Hydrocarbon Receptor (AhR).

| Activity | Model | Effective Dose/Concentration | Outcome |

| AhR Activation | In vitro reporter assay | 50 and 250 µM | Activation of the Aryl Hydrocarbon Receptor.[4] |

| Anti-inflammatory | T cell-mediated colitis in mice | 0.1% in diet | Reduced diarrhea, colonic inflammation, and expression of pro-inflammatory cytokines (Il1b, Ifng, Tnfa, Il12b).[4] |

| Immunomodulation | Collagen-induced arthritis in rats | 20 mg/kg/day | Significantly reduced the severity of arthritis.[5] |

| T-cell Differentiation | In vitro PBMC culture | Not specified | Inhibited the differentiation of Th17 cells and promoted the differentiation of Treg cells.[5] |

IPA functions as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4][5] Upon binding to IPA, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the transcription of target genes, including those involved in immunomodulation.[6][7] This pathway is crucial for maintaining immune homeostasis in the gut.

This model is used to evaluate the anti-inflammatory effects of compounds on chronic intestinal inflammation.[4][8]

-

Induction of Colitis: Severe combined immunodeficient (SCID) mice are intraperitoneally injected with naive CD4+ T cells to induce colon inflammation.

-

Compound Administration: The test compound (e.g., IPA) is orally administered to the mice.

-

Monitoring: Mice are monitored for body weight changes and signs of diarrhea.

-

Histological Analysis: After a set period, the colons are collected for histological examination to assess inflammation, intestinal wall thickness, goblet cell loss, and transmucosal infiltration.

-

Cytokine Analysis: The expression of pro-inflammatory and anti-inflammatory cytokines in the colon is measured using methods like quantitative PCR.

Anxiolytic Effects

IPA has also been shown to possess anxiolytic properties in preclinical models.

| Activity | Model | Dose (mg/kg) | Outcome |

| Anxiolytic | Elevated plus-maze (mice) | 100 - 200 | Increased time spent in and entries into the open arms, an effect comparable to diazepam.[3][9] |

The EPM is a widely used behavioral assay to assess anxiety in rodents.[3][10][11]

-

Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.

-

Procedure: A mouse is placed at the center of the maze and allowed to explore freely for a 5-minute session.

-

Data Collection: The movements of the mouse are recorded by a video-tracking system.

-

Parameters Measured: The primary measures of anxiety are the number of entries into and the time spent in the open and closed arms. An increase in open arm activity is indicative of an anxiolytic effect.

Conclusion

While direct pharmacological data on this compound is currently scarce, research into its structural analogs provides valuable insights into its potential therapeutic applications. Derivatives of the closely related 4-(1H-indol-1-yl)-4-oxobutanoic acid have demonstrated promising in vitro antitumor activity, suggesting that this chemical scaffold may be a valuable starting point for the development of novel anticancer agents.

Furthermore, the extensive research on Indole-3-pyruvic acid (IPA) highlights the potential for indole-keto acids to exhibit a range of pharmacological effects, including potent anti-inflammatory, immunomodulatory, and anxiolytic activities. The mechanism of action for IPA, primarily through the activation of the Aryl Hydrocarbon Receptor, presents a well-defined signaling pathway that could be relevant for this compound.

Future research should focus on the direct pharmacological characterization of this compound to determine its specific biological targets and therapeutic potential. The methodologies and findings presented in this guide for its analogs provide a solid foundation for such investigations.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and antitumor activities of 4-(1H-indol-1-yl)-4-oxobuta...: Ingenta Connect [ingentaconnect.com]

- 3. Anxiolytic effect of indole-3-pyruvic acid (IPA) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-3-Pyruvic Acid, an Aryl Hydrocarbon Receptor Activator, Suppresses Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-3-pyruvic acid alleviates rheumatoid arthritis via the aryl hydrocarbon receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-(1H-indol-3-yl)-4-oxobutanoic Acid in Arabidopsis thaliana

Disclaimer: To date, specific studies detailing the application of 4-(1H-indol-3-yl)-4-oxobutanoic acid in Arabidopsis thaliana are not available in the public domain. The following protocols are hypothetical and have been developed based on standard methodologies for applying known auxins and auxin-like compounds to Arabidopsis thaliana. Researchers should use this as a starting guide and optimize the conditions based on their experimental observations.

Introduction

This compound is an indole derivative with structural similarities to the natural auxin, indole-3-acetic acid (IAA), and the auxin precursor, indole-3-butyric acid (IBA). The presence of the indole ring suggests potential auxin-like activity, which can be investigated in the model plant Arabidopsis thaliana. Auxins are critical plant hormones that regulate numerous aspects of growth and development, including cell elongation, division, and differentiation.[1] Standard bioassays in Arabidopsis, such as the root elongation assay, are highly sensitive and quantitative methods for assessing the biological activity of potential auxin analogs.

This document provides a detailed, albeit hypothetical, protocol for preparing and testing the effects of this compound on the primary root growth of Arabidopsis thaliana seedlings.

Preparation of Stock Solutions

Proper preparation of stock solutions is crucial for accurate and reproducible experimental results. Due to the indole moiety, the compound may be light-sensitive, similar to IAA.[2]

Protocol 2.1: Preparation of a 10 mM Stock Solution

-

Calculate Molar Mass: The molecular formula for this compound is C₁₂H₁₁NO₃. The molar mass is approximately 217.22 g/mol .

-

Weighing: Accurately weigh 2.17 mg of this compound.

-

Dissolution:

-

Dilution:

-

Once dissolved, add sterile, purified water (e.g., Milli-Q) to a final volume of 1 mL.

-

Vortex again to ensure the solution is homogenous.

-

-

Storage:

Experimental Protocol: Arabidopsis thaliana Primary Root Growth Assay

This assay is a standard method to quantify the inhibitory effect of auxins on primary root elongation at various concentrations.

Protocol 3.1: Root Growth Assay

-

Plant Material and Sterilization:

-

Use Arabidopsis thaliana seeds, ecotype Columbia-0 (Col-0) is commonly used.

-

Sterilize seeds by washing with 70% (v/v) ethanol for 1 minute, followed by a 10-minute incubation in a 20% (v/v) bleach solution containing 0.05% (v/v) Tween-20.

-

Rinse the seeds 4-5 times with sterile distilled water.

-

-

Plating and Stratification:

-

Suspend the sterilized seeds in sterile 0.1% (w/v) agar.

-

Pipette the seeds onto square petri plates containing 0.5X Murashige and Skoog (MS) medium, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.

-

Seal the plates with breathable tape and stratify the seeds by storing them in the dark at 4°C for 2-3 days to synchronize germination.

-

-

Germination and Pre-growth:

-

Transfer the plates to a plant growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

-

Grow the seedlings vertically for 4-5 days until the primary roots are approximately 1-2 cm long.

-

-

Treatment Application:

-

Prepare 0.5X MS agar plates as described above, but after autoclaving and cooling the medium to approximately 50-60°C, add the this compound from the 10 mM stock solution to achieve the desired final concentrations. Suggested concentrations for a dose-response curve are: 0 nM (control), 10 nM, 30 nM, 100 nM, 300 nM, and 1 µM. A control plate containing the same concentration of the solvent (e.g., DMSO) should also be prepared.[4]

-

Carefully transfer the 4-5 day old seedlings from the pre-growth plates to the treatment plates. Align the root tips along a marked line for easy measurement.

-

-

Incubation and Data Collection:

-

Return the plates to the growth chamber and grow vertically for an additional 3-5 days.

-

After the incubation period, scan the plates at high resolution.

-

Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ). For each seedling, measure the new growth from the marked line at the time of transfer.

-

Data Presentation

The quantitative data from the root growth assay should be summarized in a table for clear comparison.

Table 1: Hypothetical Dose-Response of Arabidopsis thaliana Primary Root Growth to this compound

| Concentration (nM) | Mean Primary Root Length (mm) ± SE | % Inhibition of Root Growth |

| 0 (Control) | 25.4 ± 1.2 | 0% |

| 10 | 22.1 ± 1.5 | 13.0% |

| 30 | 18.5 ± 1.1 | 27.2% |

| 100 | 11.3 ± 0.9 | 55.5% |

| 300 | 6.8 ± 0.7 | 73.2% |

| 1000 (1 µM) | 4.2 ± 0.5 | 83.5% |

Data are presented as mean ± standard error (SE) for n=20 seedlings per treatment group. The experiment was repeated three times with similar results.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the workflow for the Arabidopsis thaliana primary root growth assay.

Caption: Workflow for the Arabidopsis thaliana primary root growth assay.

5.2. Hypothetical Signaling Pathway

Assuming this compound acts as a conventional auxin, it would likely engage the canonical TIR1/AFB signaling pathway.

Caption: Canonical auxin signaling pathway likely engaged by the compound.

Concluding Remarks

The provided protocols offer a foundational approach for characterizing the biological activity of this compound in Arabidopsis thaliana. Based on its structural similarity to known auxins, it is hypothesized that this compound will inhibit primary root elongation in a dose-dependent manner. If these results are confirmed, further experiments could include:

-

Lateral Root Formation Assay: To determine if the compound promotes lateral root development, a hallmark of auxin activity.

-

Auxin-Responsive Gene Expression Analysis: Using qPCR to measure the expression of classic auxin-responsive genes (e.g., IAA1, GH3.3) after treatment.

-

Analysis in Auxin Signaling Mutants: Testing the compound on mutants with defects in auxin perception (e.g., tir1-1) or transport to elucidate its mode of action.

These follow-up studies will be essential to fully characterize the biological role and mechanism of this compound in plants.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Derivatives from 4-(1H-indol-3-yl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel amide, hydrazide, 1,3,4-oxadiazole, and pyrazole derivatives from the versatile starting material, 4-(1H-indol-3-yl)-4-oxobutanoic acid. Additionally, this document summarizes the potential biological activities of these derivatives, focusing on their anti-inflammatory and antimicrobial properties, and presents relevant quantitative data to guide drug discovery and development efforts.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. This compound is a valuable starting material that features both a carboxylic acid and a ketone functional group, offering multiple points for chemical modification. This allows for the creation of diverse libraries of novel compounds with potential therapeutic applications. This document outlines the synthesis of several key classes of derivatives and provides insights into their potential as anti-inflammatory and antimicrobial agents.

Synthesis of Novel Derivatives